molecular formula C11H14ClN3O2 B1423468 3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide CAS No. 1286215-09-5

3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide

Cat. No. B1423468
M. Wt: 255.7 g/mol
InChI Key: BQPUUXXJKSWMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide” is a chemical compound with the CAS Number: 1286215-09-5 . It has a molecular weight of 255.7 g/mol . The IUPAC name for this compound is N-[(2Z)-2-amino-2-(hydroxyimino)-1,1-dimethylethyl]-3-chlorobenzamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClN3O2/c1-11(2,10(13)15-17)14-9(16)7-4-3-5-8(12)6-7/h3-6,10H,13H2,1-2H3,(H,14,16) . This code provides a specific string of characters that represents the molecular structure of the compound.

It’s recommended to store it at room temperature .

Scientific Research Applications

Synthesis and Neuroleptic Activity

  • Benzamides, including those similar in structure to 3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide, have been synthesized and evaluated for neuroleptic activity. These compounds showed promising inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting potential use in treating psychosis (Iwanami et al., 1981).

Degradation Studies

  • Degradation studies of benzamide derivatives, such as 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, are crucial in drug development for understanding the stability and potential degradation products of these compounds (Santos et al., 2013).

Biological Activity

  • A study on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides revealed significant biological activity against various mycobacterial, bacterial, and fungal strains. This indicates the potential of such compounds in antimicrobial therapies (Imramovský et al., 2011).

Enantioselective Synthesis

  • Enantioselective synthesis of benzamide derivatives provides insights into the preparation of specific enantiomers, which is vital for pharmaceutical applications (Calvez et al., 1998).

Metabolism and Electrophilic Properties

  • Research on N-hydroxymethyl benzamide compounds, such as 4-chloro-N-(hydroxymethyl)benzamide, helps understand their metabolism and electrophilic properties. This knowledge is important for assessing their toxicological profile (Overton et al., 1986).

Synthesis for Radiopharmaceuticals

  • Benzamides like (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been synthesized for use in preparing radiopharmaceuticals, demonstrating their application in medical imaging (Bobeldijk et al., 1990).

Antimicrobial Evaluation

  • N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives have shown significant antimicrobial properties, suggesting their potential as therapeutic agents (Sethi et al., 2016).

Antibacterial and Antifungal Activity

  • N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been evaluated for their antibacterial and antifungal activities, highlighting their potential in treating infections (Belz et al., 2013).

Molecular Structure Analysis

  • The study of molecular structures of benzamide derivatives, like N-(3-Chlorophenyl)benzamide, aids in understanding their conformation and potential interactions, which is crucial for drug design (Gowda et al., 2008).

Bioactivity of Metal Complexes

  • Research on metal complexes of benzamides, such as those involving copper and cobalt, has shown enhanced antibacterial activity compared to free ligands. This suggests applications in developing new antimicrobial agents (Khatiwora et al., 2013).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-11(2,10(13)15-17)14-9(16)7-4-3-5-8(12)6-7/h3-6,17H,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPUUXXJKSWMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NO)N)NC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C(=N/O)/N)NC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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